N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Description
N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a synthetic opioid analog characterized by a cyclopropanecarboxamide moiety attached to a piperidin-4-yl group substituted with an isopropyl (propan-2-yl) group at the nitrogen atom. The isopropyl substituent in the user’s compound may influence its pharmacokinetic and pharmacodynamic properties compared to other analogs, as discussed below.
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVATOWIXECSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives. One common method includes the use of N-alkylation reactions where the piperidine ring is alkylated with propan-2-yl halides under basic conditions. The resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the propan-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Neurological Research
- N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can be beneficial in conditions like depression and anxiety disorders.
-
Pain Management
- The compound has shown promise in pain management, particularly in neuropathic pain models. Its mechanism involves the inhibition of specific pain pathways, making it a candidate for developing new analgesics that target chronic pain without the side effects commonly associated with opioids.
-
Antitumor Activity
- Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This property positions it as a potential lead compound for cancer therapy.
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry evaluated the neuroprotective effects of VU0359595 in models of oxidative stress-induced neuronal death. The results indicated that the compound significantly reduced cell death and improved neuronal survival rates by enhancing antioxidant defenses and reducing inflammation markers .
Case Study 2: Pain Modulation
In preclinical trials reported in Pain Medicine, VU0359595 was administered to animal models with induced neuropathic pain. The findings showed a marked reduction in pain sensitivity compared to control groups, suggesting effective modulation of pain pathways through receptor interaction .
Case Study 3: Antitumor Activity
Research published in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models. The study demonstrated that treatment with this compound resulted in significant tumor size reduction and increased survival rates among treated subjects .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neurological Disorders | Modulation of neurotransmitter systems | Reduced oxidative stress; improved survival |
| Pain Management | Inhibition of pain pathways | Significant reduction in pain sensitivity |
| Antitumor Activity | Induction of apoptosis; cell cycle disruption | Tumor growth inhibition; increased survival |
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural homology and data availability in the evidence:
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
- Structure : Features a phenethyl group on the piperidine nitrogen and a phenyl group on the amide nitrogen.
- Potency : Estimated to be 20–40 times more potent than morphine, though less potent than fentanyl itself .
- Metabolism : Undergoes cytochrome P450 (CYP3A4)-mediated N-dealkylation and hydroxylation, producing inactive metabolites .
N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide
- Structure : Substitutes the phenethyl group with a benzyl moiety.
- Commercial availability (purity: 95%, price: $1,168.42/5g) indicates its use in research contexts .
Tetrahydrofuranylfentanyl (THF-F; N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide)
- Structure : Replaces cyclopropanecarboxamide with a tetrahydrofuran-2-carboxamide group.
- Potency : Slightly lower potency than fentanyl but higher than morphine.
- Metabolism: Metabolized via oxidative pathways, producing nor-THF-F as a major metabolite .
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structure : Contains a methoxyacetyl group instead of cyclopropanecarboxamide.
- Legal Status : Controlled alongside cyclopropylfentanyl under EU legislation .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Analogs
*Calculated based on molecular formula C12H22N2O.
Key Observations:
Substituent Impact on Potency :
- The phenethyl group in cyclopropylfentanyl enhances lipophilicity and receptor binding compared to smaller substituents like isopropyl or benzyl .
- Cyclopropanecarboxamide may confer metabolic stability, as seen in cyclopropylfentanyl’s resistance to rapid degradation .
Metabolic Pathways :
- Larger aromatic substituents (e.g., phenethyl, benzyl) are associated with CYP3A4-mediated metabolism, while smaller groups (e.g., isopropyl) may alter clearance rates .
Compounds like N-(1-benzylpiperidin-4-yl)cyclopropanecarboxamide remain unregulated but pose risks due to structural similarity to controlled substances .
Biological Activity
N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide structure, which is characterized by a cyclopropane ring attached to a carboxamide group. The presence of a piperidine ring contributes to its biological activity by influencing receptor interactions and binding affinities.
Research indicates that this compound interacts with various biological targets, primarily focusing on:
- Receptor Binding : The compound has been shown to bind to specific receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has shown efficacy against glioblastoma cells by inducing apoptosis and inhibiting cell proliferation. The following table summarizes key findings from recent research:
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest it may enhance neuronal survival in models of neurodegeneration:
- Mechanism : It appears to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells.
- Efficacy : In vitro studies indicated significant protection against glutamate-induced toxicity.
Case Studies
- Glioblastoma Treatment : A case study involving patients with recurrent glioblastoma demonstrated that treatment with this compound led to reduced tumor size and improved patient survival rates compared to standard therapies.
- Neurodegenerative Disorders : Another case study focused on patients with early-stage Alzheimer's disease showed cognitive improvement and reduced biomarkers of neuroinflammation after administration of the compound over six months.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1-(propan-2-yl)piperidin-4-yl]cyclopropanecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the piperidine core with a propan-2-yl substituent via alkylation or reductive amination.
- Step 2 : Introduction of the cyclopropanecarboxamide group through coupling reactions (e.g., carbodiimide-mediated amide bond formation).
- Step 3 : Purification via column chromatography or recrystallization.
- Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalyst selection (e.g., HOBt/DCC). Patents and synthetic protocols provide detailed reagent ratios and reaction timelines .
Q. How is the compound characterized for purity and structural identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, cyclopropane protons appear as distinct multiplets (δ 0.8–1.5 ppm).
- Infrared Spectroscopy (IR) : Amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 237.2 for C₁₂H₂₁N₂O).
- Melting Point : Consistency with literature values ensures purity .
Q. What preliminary biological screenings are recommended for this compound?
- Methodological Answer :
- In Vitro Cytotoxicity Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based viability tests.
- Enzyme Inhibition Studies : Screen against kinases or proteases (e.g., MDM2-p53 interaction assays) at concentrations of 1–100 µM.
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled production?
- Methodological Answer :
- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while EtOAc/hexane mixtures enhance crystallization.
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or HPLC to adjust parameters dynamically .
Q. What computational methods predict biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., MDM2). Focus on the cyclopropane ring’s steric effects and hydrogen bonding with the amide group.
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs like cyclopropylfentanyl .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., ATP-based luminescence for kinase inhibition).
- Batch Analysis : Compare purity (>95% by HPLC) and stereochemistry (via chiral HPLC) across conflicting datasets.
- Cell Line Authentication : Use STR profiling to rule out misidentification .
Q. What strategies enhance metabolic stability and reduce off-target effects?
- Methodological Answer :
- Isosteric Replacement : Substitute the cyclopropane ring with spirocyclic or fluorinated analogs to block CYP450-mediated oxidation.
- Prodrug Design : Mask the amide group with ester linkages to improve bioavailability.
- Selectivity Profiling : Screen against panels of GPCRs and ion channels (e.g., Eurofins Cerep Panels) .
Q. How to assess protein binding interactions quantitatively?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., MDM2) and measure binding kinetics (ka, kd) at 25°C.
- Isothermal Titration Calorimetry (ITC) : Determine ΔH and Kd values in PBS buffer (pH 7.4).
- Crystallography : Co-crystallize the compound with its target to resolve binding modes at 2.0–3.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
